N-ethyloxan-3-amine hydrochloride
Description
Properties
IUPAC Name |
N-ethyloxan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-8-7-4-3-5-9-6-7;/h7-8H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISRKDMJBWCYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCOC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909336-99-7 | |
| Record name | N-ethyloxan-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyloxan-3-amine hydrochloride can be synthesized through several methods. One common approach involves the alkylation of oxan-3-amine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
- The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of N-ethyloxan-3-amine.
- The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, this compound.
Oxan-3-amine: is reacted with in the presence of a base such as or .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-ethyloxan-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like and bases such as .
Oxidation Reactions: Common oxidizing agents include or .
Reduction Reactions: Reducing agents such as or are often used.
Major Products Formed
Substitution Reactions: Formation of N-alkylated derivatives.
Oxidation Reactions: Formation of oxides or other oxidized products.
Reduction Reactions: Formation of secondary or tertiary amines.
Scientific Research Applications
N-ethyloxan-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyloxan-3-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways.
Comparison with Similar Compounds
3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride
Chlorprothixene Hydrochloride
- Molecular Formula : C₁₈H₁₈ClNS·HCl
- Molecular Weight : 352.32 g/mol
- Structure: Tricyclic thioxanthene backbone with a dimethylaminopropylidene side chain.
- Key Differences :
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
- Molecular Formula: C₈H₁₇NO₂·HCl
- Molecular Weight : 195.68 g/mol
- Structure : Branched ester with a methylamine group.
- Key Differences :
Structural and Functional Analysis
Table 2 : Comparative Overview of Key Parameters
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications/Reactivity |
|---|---|---|---|---|
| N-Ethyloxan-3-amine hydrochloride | C₇H₁₅NO·HCl | 165.66 | Oxane ring, ethylamine | Unknown (limited data) |
| 3-Chloro-N,N-dimethylpropan-1-amine HCl | C₅H₁₁Cl₂N | 156.06 | Chloro, dimethylamine | Pharmaceutical intermediate |
| Chlorprothixene hydrochloride | C₁₈H₁₈ClNS·HCl | 352.32 | Thioxanthene, dimethylamine | Antipsychotic therapy |
| Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl | C₈H₁₇NO₂·HCl | 195.68 | Ester, methylamine | Synthetic intermediate |
Impact of Structural Features
- Oxane Ring : Enhances rigidity and may improve blood-brain barrier penetration compared to linear analogs .
- Chloro Substituents : Increase reactivity but introduce toxicity risks, as seen in 3-chloro-N,N-dimethylpropan-1-amine hydrochloride .
- Aromatic Systems : Chlorprothixene’s tricyclic structure allows for strong receptor interactions, absent in simpler aliphatic amines .
Biological Activity
N-ethyloxan-3-amine hydrochloride, with a molecular formula of and a molecular weight of 151.63 g/mol, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and relevant case studies.
This compound is primarily studied for its role as a protein degrader building block. Its mechanism is hypothesized to involve interactions with specific cellular targets, leading to alterations in protein stability and degradation pathways. This compound may influence various signaling pathways, particularly those involved in cancer cell proliferation and survival.
Antitumor Effects
Recent studies have indicated that this compound exhibits significant antitumor activity. For instance, it has been shown to inhibit the proliferation of specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Antitumor Efficacy of this compound
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| KARPAS-422 | <2 | Apoptosis induction |
| RS4;11 (ALL) | <2 | Inhibition of cell viability |
| NCI-H1299 (NSCLC) | 1.65–5.51 | Cell cycle arrest |
Selectivity and Toxicity
The selectivity of this compound for cancer cells over normal cells is an area of active research. Preliminary findings suggest that it may selectively target malignant cells while sparing healthy tissues, thereby reducing potential side effects commonly associated with cytotoxic agents.
Case Studies
-
Study on KARPAS-422 Cell Line :
In a controlled experiment using nude mice implanted with the KARPAS-422 cell line, treatment with this compound resulted in significant tumor growth inhibition compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent in treating certain types of lymphoma . -
Clinical Application :
A recent clinical trial explored the use of this compound in combination with other chemotherapeutic agents for patients with advanced malignancies. The results indicated improved overall survival rates and reduced tumor burden in patients treated with this compound alongside standard therapies .
Research Findings
A comprehensive review of literature indicates that this compound may exert its biological effects through multiple pathways:
- Inhibition of Oncogenic Pathways : The compound appears to inhibit critical pathways involved in tumor growth and metastasis.
- Apoptotic Induction : Evidence suggests that this compound can induce apoptosis in cancer cells through mitochondrial pathways.
Q & A
Q. What are the recommended synthetic routes for N-ethyloxan-3-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves multi-step synthesis, starting with the formation of the oxane ring followed by ethylamine introduction. Key steps include:
- Oxane Ring Formation : Cyclization of precursor alcohols or ketones under acidic or catalytic conditions, with precise temperature control (e.g., 80–120°C) to minimize side reactions .
- Amine Functionalization : Ethylation via reductive amination or nucleophilic substitution, using reagents like ethyl iodide in the presence of a base (e.g., triethylamine) to drive the reaction .
- Hydrochloride Salt Formation : Treatment with HCl gas or concentrated HCl in anhydrous solvents (e.g., diethyl ether) to precipitate the hydrochloride salt .
- Optimization : Adjusting molar ratios (e.g., 1.2:1 amine:HCl), solvent polarity, and reaction time improves yield (>75%) and purity (>98%). Purity is confirmed via HPLC (C18 column, 0.1% TFA in mobile phase) .
Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- HPLC : Retention time and peak symmetry (asymmetry factor <1.5) confirm purity. Use a mobile phase of acetonitrile:buffer (pH 2.5) at 1.0 mL/min .
- NMR : NMR (DO, 400 MHz) should show characteristic peaks: δ 1.2–1.4 ppm (ethyl CH), δ 3.5–4.0 ppm (oxane CH), and δ 8.0–8.5 ppm (amine NH+) .
- Mass Spectrometry : ESI-MS in positive mode should display [M+H] at m/z corresponding to the molecular weight (e.g., 163.6 for CHNO·HCl) .
- Data Interpretation : Cross-validate results with reference standards and computational simulations (e.g., ChemDraw). Contradictions in NMR splitting patterns may indicate stereochemical impurities .
Q. What are the key safety considerations and storage protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation; particle size <10 µm poses respiratory risks .
- Storage : Keep in airtight containers under inert gas (N) at 2–8°C. Desiccate to prevent hygroscopic degradation .
- Waste Disposal : Neutralize with 1M NaOH before incineration. Do not discard in aqueous waste streams due to aquatic toxicity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or MS) when characterizing this compound?
- Methodological Answer :
- Impurity Identification : Use LC-MS/MS to detect byproducts (e.g., unreacted ethylamine or oxidized intermediates). Compare fragmentation patterns to spectral libraries .
- Deuterium Exchange : For ambiguous NH peaks in NMR, dissolve the compound in DO to confirm proton exchangeability .
- Isotopic Abundance Analysis : Verify molecular ion clusters in MS (e.g., / ratio ≈ 3:1) to rule out chloride counterion anomalies .
Q. What strategies are employed to enhance the stability of this compound under various experimental conditions?
- Methodological Answer :
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C). For long-term storage, lyophilize and store at -20°C .
- pH Sensitivity : Perform stability studies in buffered solutions (pH 1–12). The compound is most stable at pH 4–6; avoid alkaline conditions to prevent free amine formation .
- Light Protection : Use amber vials to prevent photodegradation. UV-Vis spectroscopy (200–400 nm) monitors absorbance shifts indicative of degradation .
Q. How is this compound utilized in the development of pharmacological agents, and what methodological frameworks guide its application?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the oxane ring (e.g., introduce fluorine) to enhance blood-brain barrier penetration. In vitro assays (e.g., receptor binding) validate target engagement .
- Formulation : Optimize solubility using co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes. Conduct pharmacokinetic studies in rodent models to assess bioavailability .
- Toxicology : Screen for hERG channel inhibition (patch-clamp assays) and hepatotoxicity (CYP450 inhibition assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
